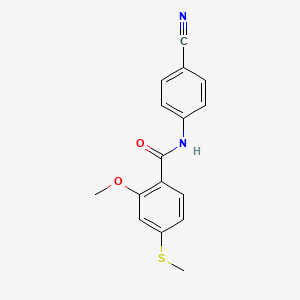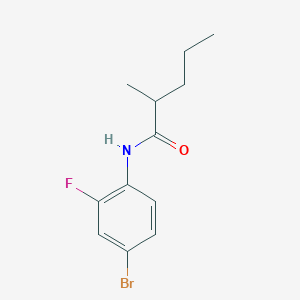
1-tert-butyl-N-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-N-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound It belongs to the class of pyrrolidine carboxamides, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl-N-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the tert-butyl group: This step may involve alkylation reactions using tert-butyl halides.
Attachment of the 5-chloro-2-methoxyphenyl group: This can be done through nucleophilic substitution reactions.
Formation of the carboxamide group: This step may involve amidation reactions using appropriate amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-tert-butyl-N-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions may yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Hydrolysis: The compound may undergo hydrolysis to break down into smaller fragments.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles, electrophiles.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
1-tert-butyl-N-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug discovery and development.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-tert-butyl-N-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-tert-butyl-N-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide: Similar compounds may include other pyrrolidine carboxamides with different substituents.
Comparison: This compound may be unique in its specific combination of functional groups, which could confer distinct biological or chemical properties.
Uniqueness
The uniqueness of This compound lies in its specific structure, which may result in unique interactions with molecular targets and distinct reactivity in chemical reactions.
Propriétés
Formule moléculaire |
C16H21ClN2O3 |
|---|---|
Poids moléculaire |
324.80 g/mol |
Nom IUPAC |
1-tert-butyl-N-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,3)19-9-10(7-14(19)20)15(21)18-12-8-11(17)5-6-13(12)22-4/h5-6,8,10H,7,9H2,1-4H3,(H,18,21) |
Clé InChI |
COASVUHHYAEOOW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N1CC(CC1=O)C(=O)NC2=C(C=CC(=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-methyl-1,3-benzothiazol-2-yl)-3-[(2-methylpropanoyl)amino]benzamide](/img/structure/B11170949.png)

![N-{5-[(2-methoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-[(phenylcarbonyl)amino]benzamide](/img/structure/B11170965.png)



![2-(ethylsulfanyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11170980.png)
![N-[2-(butylcarbamoyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B11170982.png)

![N-[4-(cyclohexylsulfamoyl)phenyl]-3-fluorobenzamide](/img/structure/B11170986.png)
![1-cyclopentyl-5-oxo-N-[5-(pentan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11171006.png)


![N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11171032.png)
